molecular formula C7H14 B1584824 1,2-Dimethylcyclopentane CAS No. 2452-99-5

1,2-Dimethylcyclopentane

Cat. No.: B1584824
CAS No.: 2452-99-5
M. Wt: 98.19 g/mol
InChI Key: RIRARCHMRDHZAR-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopentane: is an organic compound with the molecular formula C₇H₁₄ . It is a derivative of cyclopentane, where two hydrogen atoms are replaced by methyl groups at the first and second positions of the cyclopentane ring. This compound exists in two stereoisomeric forms: cis-1,2-dimethylcyclopentane and trans-1,2-dimethylcyclopentane .

Scientific Research Applications

1,2-Dimethylcyclopentane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: It is used in studies related to the metabolism and biotransformation of hydrocarbons.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used as a solvent and in the production of specialty chemicals.

Safety and Hazards

1,2-Dimethylcyclopentane is a highly flammable liquid and vapour . It can cause skin irritation and may cause respiratory irritation . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If inhaled, the affected person should be moved to fresh air and kept comfortable for breathing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclopentane can be synthesized through various methods. One common method involves the alkylation of cyclopentane with methyl halides in the presence of a strong base such as sodium amide. Another method involves the hydrogenation of 1,2-dimethylcyclopentadiene .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1,2-dimethylcyclopentadiene . This process is carried out under high pressure and temperature conditions using a metal catalyst such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclopentane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through the action of reagents and catalysts. The specific pathways and targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The presence of two methyl groups at adjacent positions on the cyclopentane ring introduces steric hindrance and influences the compound’s behavior in chemical reactions .

Properties

IUPAC Name

1,2-dimethylcyclopentane
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InChI

InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRARCHMRDHZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80873330
Record name 1,2-Dimethylcyclopentane
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Molecular Weight

98.19 g/mol
Source PubChem
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Vapor Pressure

47.2 [mmHg]
Record name 1,2-Dimethylcyclopentane
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CAS No.

2452-99-5, 28729-52-4
Record name 1,2-Dimethylcyclopentane
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Record name 1,2-Dimethylcyclopentane
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Record name Dimethylcyclopentane
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Record name 1,2-Dimethylcyclopentane
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Record name Dimethylcyclopentane
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Record name 1,2-dimethylcyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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